2-Chloro-4-(trifluoromethyl)pyrimidin-5-amine
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Overview
Description
2-Chloro-4-(trifluoromethyl)pyrimidin-5-amine is a chemical compound with the molecular formula C5H3ClF3N3. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 2-position and a trifluoromethyl group at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidin-5-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of 4-(trifluoromethyl)pyrimidine, followed by amination at the 5-position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the amination step may involve the use of ammonia or amine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules[][3].
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiolates are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while coupling reactions can produce more complex aromatic compounds[3][3].
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
- 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
- 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
2-Chloro-4-(trifluoromethyl)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H3ClF3N3 |
---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyrimidin-5-amine |
InChI |
InChI=1S/C5H3ClF3N3/c6-4-11-1-2(10)3(12-4)5(7,8)9/h1H,10H2 |
InChI Key |
VSDKNTOXBKITRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)N |
Origin of Product |
United States |
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